cerium;tetrahydrate

Description

Significance of Cerium in Contemporary Chemical Research

The importance of cerium in modern chemical research is largely due to its distinctive electronic structure, which permits accessible and stable oxidation states, a feature not commonly observed in other lanthanides. This dual valency is central to its utility in a wide array of chemical applications.

Cerium is distinguished among the lanthanides for its ability to exist in two primary oxidation states: Ce(III) and Ce(IV). wikipedia.orgwikipedia.org This variability is a cornerstone of its chemistry. wikipedia.org The Ce(III) state, with an electronic configuration of [Xe]4f¹, is the most stable and common state for lanthanides. vedantu.com In aqueous solutions, Ce(III) salts form colorless solutions. homescience.net

Conversely, the Ce(IV) state ([Xe]4f⁰) is also chemically accessible and stable, which is unique among the lanthanides. wikipedia.orgquora.com The loss of the final 4f electron to achieve a noble gas configuration contributes to the stability of the Ce(IV) ion. vedantu.com Aqueous solutions of Ce(IV) are known for their characteristic orange-yellow color, a result of ligand-to-metal charge transfer. wikipedia.orgwikipedia.org The Ce(IV) state makes cerium a strong oxidizing agent, with a standard electrode potential (E°(Ce⁴⁺/Ce³⁺)) of approximately +1.72 V, though this value can vary based on complexation and hydrolysis. wikipedia.orgwikipedia.org This potent oxidizing power is harnessed in various chemical reactions, including the Belousov–Zhabotinsky reaction, where cerium oscillates between the +3 and +4 states to catalyze the process. wikipedia.orgwikipedia.org Cerium is the only lanthanide that possesses a significant and important coordination chemistry in the +4 oxidation state in aqueous environments. wikipedia.org

| Property | Cerium(III) | Cerium(IV) |

|---|---|---|

| Electronic Configuration | [Xe] 4f¹ vedantu.com | [Xe] 4f⁰ vedantu.com |

| Appearance in Aqueous Solution | Colorless homescience.net | Orange-yellow wikipedia.org |

| Chemical Nature | Stable, basic cation homescience.net | Strongly oxidizing wikipedia.orghomescience.net |

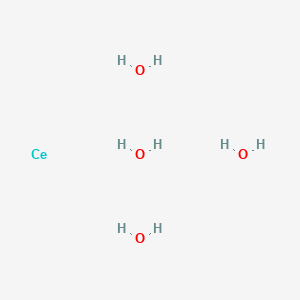

| Common Hydrated Species | [Ce(H₂O)₈₋₉]³⁺ wikipedia.org | Ce(OH)₄ (cerium;tetrahydrate), [Ce(H₂O)n]⁴⁺ (in strong acid) nih.govresearchgate.net |

Hydration plays a critical role in the chemistry of both cerium oxidation states, profoundly influencing the stability and reactivity of its complexes. When cerium(III) halides are hydrated, they form aquo complexes, typically with eight or nine water molecules, denoted as [Ce(H₂O)₈₋₉]³⁺. wikipedia.org In these complexes, the water molecules are arranged around the central Ce³⁺ ion in structures such as a tricapped trigonal prism. acs.org The interaction between hydrated Ce³⁺ and other molecules is a key area of study, as these interactions are fundamental to its potential applications. nih.gov

The coordination chemistry of Ce(IV) is even more profoundly affected by water. The hydrated Ce(IV) ion is a strong Lewis acid and is highly susceptible to hydrolysis in aqueous solutions, except under conditions of very low pH. homescience.netresearchgate.net This tendency leads to the formation of precipitates like hydrous ceric oxide (CeO₂·nH₂O) or cerium(IV) hydroxide (B78521) (Ce(OH)₄), the latter being synonymous with "this compound". homescience.netnih.govcymitquimica.com The stability of Ce(IV) in solution is therefore highly dependent on pH and the presence of coordinating ligands that can prevent polymerization and precipitation. researchgate.net This hydrolytic behavior is a critical factor in the preparation and use of Ce(IV) compounds as oxidants and catalysts.

Methodological Approaches to Studying Hydrated Cerium Compounds

Understanding the intricate structure and dynamics of hydrated cerium compounds requires a sophisticated combination of experimental and theoretical methods. This integrated approach provides a comprehensive picture of the coordination environment, bonding, and reactivity of these species.

Modern research on hydrated cerium compounds relies heavily on the synergy between advanced experimental techniques and powerful computational modeling. researchgate.netnih.gov This combination allows scientists to probe aspects of cerium's coordination chemistry that are inaccessible by either approach alone.

Experimental methods provide macroscopic and microscopic data on the structure and behavior of these compounds. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Diffraction (XRD) are used to determine bond lengths and coordination numbers in both solid and solution phases. researchgate.netmdpi.com Spectroscopic methods, including absorption, emission, Raman, and infrared spectroscopy, offer insights into the electronic structure and vibrational modes of hydrated cerium ions and their complexes. acs.orgresearchgate.netresearchgate.net For example, changes in the absorption and fluorescence spectra of Ce³⁺ upon addition of other molecules can be used to determine complex-formation constants. acs.orgnthu.edu.tw Potentiometric and spectrophotometric titrations are also employed to study complex formation equilibria in solution. researchgate.net

Complementing these experiments, computational techniques provide an in-depth, atomistic view of the system. Quantum chemical simulations, particularly quantum mechanical charge field (QMCF) molecular dynamics (MD), have been successfully applied to study the structural and dynamical properties of hydrated Ce³⁺ ions. researchgate.netnih.gov These simulations can predict structural values, such as ion-oxygen bond distances and coordination numbers, that are in excellent agreement with experimental results. researchgate.netnih.gov Computational models can also elucidate ultrafast dynamical processes, like ligand exchange reactions between the first and second hydration spheres, which are difficult to capture experimentally. researchgate.net By computing the UV-visible absorption spectrum of a hydrated cerium ion, researchers can help interpret and assign features observed in experimental spectra. researchgate.net This integration of theory and experiment is crucial for building accurate models of cerium hydration and reactivity. researchgate.net

| Technique Type | Specific Method | Information Obtained |

|---|---|---|

| Experimental | X-ray Diffraction (XRD) / EXAFS | Crystal structure, bond lengths, coordination numbers researchgate.netmdpi.com |

| Absorption & Emission Spectroscopy | Electronic structure, complex-formation constants acs.orgresearchgate.net | |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes, characterization of Ce-O bonds researchgate.net | |

| Potentiometry / Spectrophotometry | Protonation equilibria and stability constants of complexes researchgate.net | |

| Computational | Quantum Mechanical/Molecular Dynamics (MD) | Atomistic structure, dynamical properties, ligand exchange rates, interpretation of spectra researchgate.netnih.gov |

Scope and Academic Relevance of this compound Research

Research into this compound (cerium(IV) hydroxide) and related hydrated cerium compounds is driven by their wide-ranging and significant applications. The unique redox chemistry of the Ce³⁺/Ce⁴⁺ couple is central to its role in catalysis. cymitquimica.com Cerium(IV) compounds, such as cerium(IV) sulfate (B86663) tetrahydrate, are effective catalysts in organic synthesis. guidechem.comresearchgate.net Cerium hydroxide is utilized in automotive catalytic converters to facilitate the reduction of harmful emissions. cymitquimica.com

Beyond catalysis, these materials are important in the production of polishing powders for glass and semiconductors. cymitquimica.com The field of materials science explores the synthesis of cerium-based nanoparticles and coordination polymers for applications in optics and electronics. mdpi.comnih.gov Furthermore, there is growing interest in the biomedical field, where the properties of cerium ions are being investigated for potential applications as antimicrobial agents and antioxidants, stemming from their ability to interact with biological systems and scavenge free radicals. cymitquimica.comnih.gov The fundamental study of cerium's hydration and coordination chemistry is therefore essential for advancing these diverse technological and medical applications.

Structure

2D Structure

Properties

Molecular Formula |

CeH8O4 |

|---|---|

Molecular Weight |

212.18 g/mol |

IUPAC Name |

cerium;tetrahydrate |

InChI |

InChI=1S/Ce.4H2O/h;4*1H2 |

InChI Key |

DPUCLPLBKVSJIB-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[Ce] |

Origin of Product |

United States |

Advanced Characterization Techniques for Structural Elucidation of Cerium;tetrahydrate

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the analysis of crystalline materials, providing detailed information about the atomic arrangement within a crystal lattice. For cerium(IV) sulfate (B86663) tetrahydrate, both single-crystal and powder XRD methods are invaluable for a complete structural description.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Resolution

Research has revealed that cerium(IV) sulfate tetrahydrate can exist in at least two polymorphic forms, which are compounds with the same chemical formula but different crystal structures. One common form crystallizes in the orthorhombic space group Fddd, while another polymorph, often obtained through hydrothermal treatment, crystallizes in the orthorhombic space group Pnma. scispace.comresearchgate.net

The existence of these polymorphs highlights the importance of SCXRD in distinguishing between subtle structural variations that can influence the material's physical and chemical properties. researchgate.netd-nb.info

Table 1: Crystallographic Data for a Polymorph of Cerium(IV) Sulfate Tetrahydrate

| Parameter | Value |

|---|---|

| Chemical Formula | Ce(SO₄)₂·4H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.5994(17) |

| b (Å) | 11.0064(4) |

| c (Å) | 5.6601(5) |

| Formula Units (Z) | 4 |

| Coordination Geometry | Square Antiprism |

| Average Ce-O Distance (Å) | 2.326 |

Data sourced from a study on the crystal structure of cerium(IV) sulfate tetrahydrate. scispace.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallite Size Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the analysis of microstructural properties such as crystallite size and strain. While SCXRD provides the detailed structure of a single crystal, PXRD is ideal for analyzing polycrystalline powders, which is the form in which many materials are synthesized or used.

For materials derived from cerium(IV) sulfate tetrahydrate, such as cerium oxide (CeO₂), PXRD is routinely used to confirm the resulting crystal structure. For instance, when cerium(IV) sulfate tetrahydrate is used as a precursor in the synthesis of CeO₂ nanoparticles, the resulting material's PXRD pattern can be compared to standard diffraction patterns (e.g., from the Joint Committee on Powder Diffraction Standards - JCPDS) to confirm the formation of the desired cubic fluorite structure of CeO₂. sigmaaldrich.com

The breadth of the diffraction peaks in a PXRD pattern is inversely related to the size of the crystalline domains, a principle described by the Scherrer equation. This allows for the estimation of the average crystallite size in nanocrystalline materials. For example, in the synthesis of CeO₂ nanoparticles, broad diffraction peaks indicate the formation of very small crystallites. sigmaaldrich.com Furthermore, Rietveld refinement of PXRD data can be employed for a more detailed analysis, providing information on lattice parameters, phase composition in mixed-phase samples, and atomic positions.

Spectroscopic Investigations of Chemical Bonding and Electronic States

Spectroscopic techniques probe the interaction of electromagnetic radiation with a material, providing insights into chemical bonding, functional groups, and the electronic states of atoms. For cerium(IV) sulfate tetrahydrate, various spectroscopic methods are essential for a full characterization.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Hydration State

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is particularly useful for identifying functional groups present in a compound.

In the analysis of cerium(IV) sulfate tetrahydrate and its derivatives, FTIR spectra reveal characteristic absorption bands. The presence of sulfate ions (SO₄²⁻) is confirmed by strong absorption bands typically observed in the region of 1000-1200 cm⁻¹, corresponding to the stretching vibrations of the S-O bonds. iucr.org The presence of water of hydration is indicated by a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecules, and a band around 1623 cm⁻¹ corresponding to the H-O-H bending vibration. iucr.org The coordination of water molecules and sulfate groups to the cerium ion can lead to shifts in the positions and changes in the shapes of these bands compared to the free ions.

Table 2: Characteristic FTIR Absorption Bands for Cerium(IV) Sulfate Tetrahydrate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3175 | O-H stretching of water molecules |

| ~1623 | H-O-H bending of water molecules |

| ~1100 and ~981 | Vibrations of the SO₄²⁻ tetrahedron |

| ~593 | S-O or S=O stretching in SO₄²⁻ |

Data based on studies of calcined cerium(IV) sulfate. iucr.org

Raman Spectroscopy for Vibrational Fingerprinting and Structural Confirmation

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on absorption, Raman spectroscopy is based on scattering, and the selection rules for which vibrations are active differ between the two techniques.

For cerium compounds, Raman spectroscopy is a powerful tool for structural confirmation. In the case of materials containing cerium oxide, a strong Raman peak around 465 cm⁻¹ is characteristic of the F₂g vibrational mode of the cubic fluorite structure of CeO₂. When analyzing cerium sulfate compounds, Raman spectra can provide information on the symmetry and coordination of the sulfate groups. For instance, the number and position of the Raman bands associated with the sulfate vibrations can indicate whether the sulfate groups are acting as monodentate, bidentate, or bridging ligands.

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Oxidation State and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of a specific atom in a material. The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For cerium compounds, the Ce L₃-edge XANES is particularly informative. The presence of distinct features in the XANES spectrum can be used to distinguish between Ce³⁺ and Ce⁴⁺ oxidation states. This is crucial for understanding the redox properties of cerium-based materials.

The EXAFS region, which extends to higher energies beyond the XANES region, consists of oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS oscillations can provide quantitative information about the number, type, and distance of the atoms in the local coordination shell around the absorbing atom. For cerium(IV) sulfate tetrahydrate, EXAFS at the Ce K-edge can be used to determine the Ce-O bond distances and coordination numbers, providing a picture of the local environment of the cerium ion that can be compared with the results from SCXRD.

Table 3: Summary of Advanced Characterization Techniques and Their Applications for Cerium(IV) Sulfate Tetrahydrate

| Technique | Application | Key Findings |

|---|---|---|

| SCXRD | Precise determination of molecular and crystal structure. | Reveals polymorphic forms (Fddd, Pnma), eight-coordination of Ce, and the role of hydrogen bonding. scispace.comresearchgate.net |

| PXRD | Phase identification and crystallite size analysis. | Confirms the crystalline phase of materials synthesized from cerium(IV) sulfate tetrahydrate and allows for crystallite size estimation. sigmaaldrich.com |

| FTIR | Identification of functional groups and hydration state. | Shows characteristic bands for sulfate ions and water of hydration, confirming the composition. iucr.org |

| Raman | Vibrational fingerprinting and structural confirmation. | Complements FTIR and provides information on the symmetry of sulfate groups and the structure of derived materials like CeO₂. |

| XAS | Determination of oxidation state and local coordination. | XANES distinguishes between Ce³⁺ and Ce⁴⁺, while EXAFS provides bond distances and coordination numbers. |

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the fine details of cerium-based materials at the micro and nano-scale.

Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are powerful tools for examining the surface topography and morphology of cerium compounds. rsc.orgmalayajournal.org FESEM analysis reveals that cerium oxide nanoparticles can exhibit a crystalline nature with a tendency to agglomerate. malayajournal.org These particles are often uniformly distributed and can form dense structures. malayajournal.org In some preparations, such as Ce-doped Fe3O4 nanoparticles, the materials present as spherical, loosely aggregated structures. rsc.org The morphology of these aggregates can be influenced by factors like dopant concentration, which may lead to an increase in particle size and slight changes in aggregation without altering the fundamental spherical shape. rsc.org

Interactive Table: SEM/FESEM Morphological Observations of Cerium Compounds

| Sample Description | Observed Morphology | Key Findings |

| Ce-doped Fe3O4 Nanoparticles | Spherical, loose, aggregated structure. rsc.org | Particle size increases with dopant concentration. rsc.org |

| Cerium Oxide Nanoparticles | Crystalline, agglomerated, uniformly distributed, dense formation. malayajournal.org | --- |

| Hydroxide-mediated CeO2 NPs | Average particle size of 10-30 nm. mdpi.com | --- |

| Sol-gel synthesized CeO2 NPs | Porous and agglomerated crystallites. malayajournal.org | --- |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer deeper insights into the internal structure of cerium-based nanoparticles, including their size, shape, and crystalline lattice. TEM analysis of cerium oxide nanoparticles has revealed nearly spherical shapes with sizes ranging from approximately 4.5 to 11 nm. mdpi.com HRTEM goes a step further by enabling direct visualization of the crystal lattice planes. For instance, in cerium oxide nanoparticles, lattice fringes corresponding to the (111), (200), and (220) planes of the cubic fluorite crystal structure have been observed. nih.gov

HRTEM studies have also shown that nanoparticles can be single-crystalline in nature. cerionnano.com The analysis of lattice spacing from HRTEM images is a crucial aspect of characterization. A measured lattice spacing of 0.31 nm is consistently attributed to the (111) planes of cubic CeO2. acs.org The morphology observed through TEM can vary, with some synthesis methods producing truncated octahedron shapes with flat surfaces, exposing the stable {111} facets. oup.com

Interactive Table: TEM/HRTEM Nanostructural Findings for Cerium Nanoparticles

| Sample Description | Size and Shape | Lattice Imaging Details |

|---|---|---|

| Gelatin-synthesized CeO2 NPs | Nearly spherical, 4.5-11 nm diameter. mdpi.com | --- |

| Europium-doped CeO2 | Nanowires, nanocubes, nanorods. nih.gov | Exposed (111), (200), (220) planes of cubic fluorite structure. nih.gov |

| Aqueous precipitated CeO2 NPs | Single-crystalline, mainly bounded by (111) planes. cerionnano.com | Lattice expansion observed in smaller particles. cerionnano.com |

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides critical information about the crystal structure and orientation of nanomaterials. SAED patterns of cerium oxide nanoparticles typically exhibit diffraction rings that can be indexed to the specific lattice planes of the cubic fluorite structure. mdpi.com The sequence of these rings, from the innermost outwards, corresponds to planes such as {111}, {200}, {220}, and {311}. mdpi.com

The nature of the SAED pattern can distinguish between polycrystalline and single-crystalline materials. A pattern of continuous rings indicates a polycrystalline sample, where the crystals are randomly oriented. rsc.org In contrast, a spotty diffraction pattern is characteristic of a single-crystal or a sample with a preferred crystallographic orientation. rsc.org This transition from a ring to a spotty pattern can signify a phase transformation within the material. rsc.org SAED analysis has confirmed that even for very small cerium oxide nanoparticles (around 1 nm), the fluorite lattice structure of CeO2 is retained, rather than transforming to a Ce2O3 structure. cerionnano.com

Other Analytical Methods for Compositional and Thermal Behavior Assessment

Beyond microscopy, other analytical techniques are employed to verify the elemental composition and understand the thermal properties of cerium tetrahydrate and related compounds.

Elemental analysis is crucial for confirming the elemental composition and stoichiometry of synthesized cerium compounds. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with electron microscopes, are used to identify the elements present in a sample and their relative proportions. rsc.orgacs.org EDX analysis of cerium-doped iron oxide nanoparticles, for example, confirms the presence of cerium, iron, and oxygen. rsc.org Similarly, for cerium oxide nanoparticles, EDX spectra show distinct peaks for cerium and oxygen, verifying the formation of the oxide without other impurities. malayajournal.org

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements. rsc.org In the context of cerium compounds, XPS can distinguish between the Ce3+ and Ce4+ oxidation states, which is vital for understanding the material's properties. rsc.orgill.eu

Interactive Table: Elemental Analysis Data for Cerium Compounds

| Analytical Technique | Sample | Elements Detected | Key Findings |

|---|---|---|---|

| EDX | Ce-doped Fe3O4 | Ce, Fe, O rsc.org | Confirms the incorporation of cerium into the iron oxide matrix. rsc.org |

| EDX | CeO2 Nanoparticles | Ce, O malayajournal.org | Confirms the formation of cerium oxide. malayajournal.org |

| EDX | NH2–Ce-MOF | C, N, O, Ce acs.org | Carbon is the majority component, nitrogen presence confirms functionalization. acs.org |

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is used to study the thermal stability and decomposition behavior of materials. researchgate.net For cerium-containing complexes, TGA can identify the onset temperature of decomposition and reveal the different stages of mass loss as the material is heated. researchgate.netresearchgate.net

The decomposition pathway can be influenced by the surrounding atmosphere, such as inert (e.g., nitrogen, argon) or oxidative (e.g., air) conditions. researchgate.netresearchgate.net Studies on cerium-triethanolamine complexes have shown that decomposition typically begins around 200°C, with the final decomposition temperature being dependent on the gas composition. researchgate.netresearchgate.net TGA can reveal overlapping decomposition steps, and when combined with evolved gas analysis (EGA), it can help in identifying the volatile products released during thermal degradation. researchgate.net The thermal degradation of materials like cellulose (B213188) is also studied using TGA, where a series of reactions including dehydration and pyrolysis of the main structure can be observed. mdpi.com

Coordination Chemistry and Complex Formation of Cerium;tetrahydrate Systems

Ligand Exchange Mechanisms Involving Water Molecules

In aqueous solutions, the cerium ion is hydrated, with water molecules occupying the first coordination shell. Ligand exchange is a fundamental process where these coordinated water molecules are replaced by other ligands. acs.org This process is a type of substitution reaction that can proceed through different mechanisms, such as dissociative (SN1), associative (SN2), or interchange pathways. slideshare.net The specific mechanism is influenced by factors like the nature of the incoming ligand and the metal ion's properties.

Interestingly, despite this inner-sphere structural change, the kinetics of the Ce³⁺/Ce⁴⁺ redox reaction can exhibit outer-sphere-like behavior. acs.org A proposed two-step mechanism involves a rapid chemical step where the anion-complexed Ce⁴⁺ species exchanges its ligands with water to form [Ce(H₂O)₉]⁴⁺. This is followed by a rate-determining outer-sphere electron transfer between [Ce(IV)(H₂O)₉]⁴⁺ and [Ce(III)(H₂O)₉]³⁺. acs.orgnih.gov This CE (Chemical-Electron transfer) mechanism successfully reconciles the observed structural changes with the kinetic data. acs.org

Formation of Cerium(III) and Cerium(IV) Complexes with Various Ligands

Cerium's oxophilic nature, meaning its strong affinity for oxygen, plays a significant role in its coordination chemistry. However, it also forms stable complexes with a variety of other donor atoms. The stability and structure of these complexes are highly dependent on the oxidation state of the cerium ion and the nature of the ligand.

Interactions with Oxygen-Donor Ligands

Both Ce(III) and Ce(IV) readily form complexes with oxygen-donor ligands. Water itself is a primary oxygen-donor ligand in aqueous solutions, forming aqua ions. gprareearth.com The Ce(IV) state is particularly stabilized by anionic oxygen-bearing ligands, especially under basic conditions or in low dielectric solvents. mdpi.comresearchgate.net This stabilization is attributed to the strong coordination of the oxophilic cerium(IV) ion. mdpi.comresearchgate.net

Examples of oxygen-donor ligands that form stable complexes with cerium include:

Phosphine oxides: Cerium(IV) nitrate (B79036) has been shown to form complexes with triphenylphosphine (B44618) oxide. researchgate.net

β-diketonates: These ligands form stable, neutral complexes with Ce(IV), such as Ce(acac)₄, where the cerium ion is eight-coordinate, bound to the oxygen atoms of four acetylacetonate (B107027) ligands. researchcommons.org

Carboxylates: Carboxylate anions are effective ligands for both Ce(III) and Ce(IV). gprareearth.com Cerium(III) acetate (B1210297) complexes, for instance, can serve as precursors for cerium oxide nanoparticles. gprareearth.com The coordination mode of carboxylates can vary, influencing the structure of the resulting complex. gprareearth.com

Polyoxometalates: The Kläui ligand, [Co(η⁵-C₅H₅){P(O)(OEt)₂}₃]⁻, has been used to support Ce(IV) alkoxide and aryloxide complexes. nih.gov

The table below summarizes some examples of cerium complexes with oxygen-donor ligands.

| Cerium Oxidation State | Ligand Type | Example Complex | Reference |

| Ce(IV) | Phosphine Oxide | Ce(NO₃)₄(Ph₃PO)₂ | researchgate.net |

| Ce(IV) | β-diketonate | Ce(acac)₄ | researchcommons.org |

| Ce(III) | Carboxylate | Cerium(III) acetate | gprareearth.com |

| Ce(IV) | Polyoxometalate | [Ce(LOEt)₂(OR)₂] | nih.gov |

| Ce(IV) | Carbonate | [Ce(LOEt)₂(CO₃)] | nih.gov |

Complexation with Nitrogen-Donor Ligands

Cerium also forms complexes with a variety of nitrogen-donor ligands, although their study has been somewhat limited due to the tendency of Ce(III) to precipitate as hydroxide (B78521) in the presence of highly basic ligands. asianpubs.org Nevertheless, coordination compounds of cerium(III) chloride have been prepared with ligands such as aliphatic amines, morpholines, piperidines, and pyrazole, resulting in complexes with different stoichiometries (2:1, 1:1, and 1:2). asianpubs.orgasianpubs.org

The coordination chemistry of Ce(IV) is also dominated by oxygen and nitrogen donor ligands. forschung-sachsen-anhalt.de For instance, the tripodal Schiff-base ligand TRENDSAL has been used to synthesize stable Ce(IV) complexes, including the first cationic cerium(IV) complex. forschung-sachsen-anhalt.de The strong and flexible coordination of this heptadentate ligand is key to stabilizing the high oxidation state. forschung-sachsen-anhalt.de Furthermore, nitrogen-phosphorus ligands have been employed to create heterometallic clusters featuring cerium–transition-metal bonds. acs.org

Behavior with Carboxylate and Sulfate (B86663) Ligands

Carboxylate Ligands: Carboxylate anions form stable complexes with both Ce(III) and Ce(IV). gprareearth.comontosight.ai The interaction of hydrated Ce³⁺ with various carboxylates has been studied, revealing that the strength of complex formation can be significantly influenced by the ligand structure. acs.org For example, diglycolic acid forms anomalously strong complexes with Ce³⁺, suggesting a chelate effect where the tridentate ligand forms a stable ring structure with the metal ion. acs.org Cerium(IV) carboxylate complexes have also been synthesized and structurally characterized. nih.gov These complexes can undergo photoreduction upon irradiation with light. nih.gov

Sulfate Ligands: In sulfuric acid solutions, cerium ions form complexes with sulfate ions. bloomtechz.com The nature of the Ce(IV) species depends on the ratio of sulfate to cerium concentration. researchgate.net At lower ratios, CeSO₄²⁺ is the predominant species, while at higher ratios, complexes like Ce(SO₄)₃²⁻ are formed. researchgate.net The formation of these stable sulfate complexes significantly affects the redox potential of the Ce(III)/Ce(IV) couple. soton.ac.uk Extended X-ray absorption fine structure (EXAFS) studies have shown that in sulfuric acid, Ce⁴⁺ complexes with at least one sulfate or bisulfate ion in its first coordination shell. acs.org Density functional theory (DFT) calculations suggest that the dominant Ce⁴⁺ species is [Ce(H₂O)₆(HSO₄)₃]⁺. acs.orgnih.gov

The table below provides a summary of cerium complexes with carboxylate and sulfate ligands.

| Cerium Ion | Ligand | Predominant Complex Species | Medium | Reference |

| Ce(III) | Diglycolate | Chelate complex | Aqueous | acs.org |

| Ce(IV) | Phenylacetate | [Ce(LOEt)₂(PhCH₂CO₂)₂] | Organic | nih.gov |

| Ce(IV) | Sulfate | CeSO₄²⁺ | Sulfuric Acid (low [SO₄²⁻]/[Ce(IV)]) | researchgate.net |

| Ce(IV) | Sulfate | Ce(SO₄)₃²⁻ | Sulfuric Acid (high [SO₄²⁻]/[Ce(IV)]) | researchgate.net |

| Ce(IV) | Bisulfate | [Ce(H₂O)₆(HSO₄)₃]⁺ | Sulfuric Acid | acs.orgnih.gov |

Redox Interconversion Mechanisms Between Ce(III) and Ce(IV) Species in Aqueous and Non-Aqueous Media

The interconversion between Ce(III) and Ce(IV) is a cornerstone of cerium's chemistry and its applications. The redox potential of the Ce(III)/Ce(IV) couple is highly sensitive to the surrounding medium, particularly the nature of the solvent and the coordinating ligands. osti.gov

In Aqueous Media: The standard redox potential of the Ce(III)/Ce(IV) couple varies significantly depending on the acid used, ranging from approximately 1.28 V in HCl to 1.74 V in HClO₄ (vs. standard hydrogen electrode). researchgate.net This variation is primarily due to the differential complexation of Ce(III) and Ce(IV) by the anions present in the solution. soton.ac.ukosti.gov Ce(IV), being smaller and more highly charged, generally forms more stable complexes with anions than Ce(III). osti.gov This stronger complexation of Ce(IV) stabilizes it, thereby lowering the redox potential. osti.gov

For example, in sulfuric acid, the formation of stable Ce(IV)-sulfate complexes leads to a lower redox potential compared to perchloric acid, where complexation is minimal. acs.orgosti.gov The mechanism of Ce(III) oxidation can be complex and involve multiple steps. For instance, the oxidation of Ce(III) by ozone in sulfuric acid involves a series of reactions including direct oxidation by ozone and subsequent reactions with radical species. researchgate.net The oxidation of Ce(III) by bromate (B103136) in acidic solution has also been the subject of detailed mechanistic studies. cdnsciencepub.comcdnsciencepub.com

In Non-Aqueous Media: In non-aqueous solvents, the redox potential of the Ce(III)/Ce(IV) couple can also be tuned by the choice of solvent and supporting ligands. researchgate.net DFT calculations have been employed as a predictive tool to estimate the redox potentials of cerium complexes in solvents like dichloromethane. researchgate.net The stability of Ce(IV) can be significantly enhanced by using strongly donating ligands, which can lead to highly cathodic Ce(IV)/Ce(III) reduction potentials. researchgate.net For instance, homoleptic nitroxide complexes have shown an unprecedented stabilization of the cerium(IV) ion. osti.gov

The table below illustrates the variation of the Ce(III)/Ce(IV) redox potential in different aqueous media.

| Medium | Redox Potential (V vs. SHE) | Reference |

| 1 M HClO₄ | 1.74 | researchgate.netosti.gov |

| 1 M H₂SO₄ | 1.44 | osti.gov |

| 1 M HCl | 1.28 | researchgate.net |

Structural Implications of Hydration on Coordination Geometry

Hydration plays a crucial role in defining the coordination geometry of cerium ions in aqueous solution. The size of the cerium ion and its interaction with water molecules determine the coordination number and the arrangement of the ligands in the first hydration shell.

For Ce(III), both experimental and theoretical studies indicate that it is typically coordinated by nine water molecules, forming the [Ce(H₂O)₉]³⁺ aqua ion. acs.orgosti.govnih.gov Quantum mechanical simulations suggest that the hydration shell is dynamic, with frequent interconversions between different structural motifs, primarily the tri-capped trigonal prism and the capped square antiprism. nih.govresearchgate.net The Ce-O bond distances in the hydrated Ce(III) ion have been determined through these simulations and are in excellent agreement with experimental data. nih.gov

Upon oxidation to Ce(IV), the ionic radius decreases significantly. acs.org This leads to a contraction of the coordination sphere and shorter Ce-O bond distances. acs.org In pure water, Ce(IV) is also believed to be hydrated by nine water molecules, forming [Ce(H₂O)₉]⁴⁺. osti.gov However, as discussed earlier, in the presence of coordinating anions like sulfate, the water molecules in the first hydration shell are readily replaced, leading to a change in both the composition and the geometry of the coordination sphere. acs.org This structural change upon hydration and complexation is a key factor influencing the reactivity and redox properties of cerium in aqueous environments. acs.org

Catalytic Applications and Mechanistic Investigations of Cerium;tetrahydrate

Role of Cerium in Heterogeneous and Homogeneous Catalysis

The catalytic prowess of cerium is demonstrated in both heterogeneous and homogeneous systems. In heterogeneous catalysis, solid cerium oxides, often in nanocrystalline form, provide active surfaces and support for other catalytic metals. diva-portal.orgcore.ac.uk In homogeneous catalysis, soluble cerium complexes mediate reactions in the liquid phase, offering high selectivity and activity under mild conditions. nih.govacs.org

Cerium-based catalysts have found extensive application in organic synthesis, facilitating a variety of transformations. nih.govmdpi.com Pure ceria (CeO₂) itself can catalyze reactions such as the dehydration of alcohols, alkylation of aromatic compounds, and the formation of ketones. nih.gov When used as a support for metals like gold or palladium, ceria-based catalysts are effective for hydrogenation, coupling, and ring-opening reactions. nih.govorientjchem.org

In homogeneous catalysis, cerium complexes are instrumental in promoting selective oxidation of organic compounds. acs.org For instance, Ce(IV) compounds can be used for the oxidation of toluenes. acs.org Cerium(III) and Cerium(IV) complexes have been shown to catalyze sulfoxidation reactions with high conversion rates. nih.gov Furthermore, cerium photoredox catalysis has emerged as a powerful tool for generating radical intermediates to enable challenging transformations like C-C bond cleavage and the functionalization of inert C-H bonds under mild, visible-light-driven conditions. nih.govnih.govacs.org

Table 1: Selected Applications of Cerium Catalysts in Organic Synthesis

| Catalytic System | Reaction Type | Reactant(s) | Product(s) | Source(s) |

| Pure Ceria (CeO₂) | Dehydration | Alcohols | Alkenes | nih.gov |

| Pd/CeO₂ | Oxidation | Benzyl alcohol | Benzaldehyde | orientjchem.org |

| Ce(III)/Ce(IV) complexes | Sulfoxidation | Sulfides | Sulfoxides | nih.gov |

| Cerium photoredox catalyst | C-C bond cleavage | 1,2-diols | Aldehydes | nih.govacs.org |

| Cerium-based MOF | Fenton-like Reaction | Methylene (B1212753) blue | Degraded products | researchgate.net |

| CePO₄ | Acetalization | Carbonyl compounds, alcohols | Acetal derivatives | rsc.org |

The cornerstone of cerium's catalytic activity lies in the reversible Ce³⁺/Ce⁴⁺ redox couple. orientjchem.org This property is central to its application in a multitude of oxidation-reduction (redox) reactions. nih.govsoton.ac.uk Ceria's ability to store and release oxygen makes it an exceptional catalyst for oxidation reactions, including the combustion of volatile organic compounds (VOCs) and carbon monoxide (CO). researchgate.netsrce.hr

In these processes, which often follow the Mars-van Krevelen mechanism, lattice oxygen from the ceria surface oxidizes the reactant, leading to the reduction of Ce⁴⁺ to Ce³⁺. mdpi.com The resulting oxygen vacancy is then replenished by gas-phase oxygen, reoxidizing Ce³⁺ back to Ce⁴⁺ and completing the catalytic cycle. mdpi.com The efficiency of this process is influenced by the presence of dopants and the specific morphology of the ceria catalyst. orientjchem.orgresearchgate.net

Homogeneous cerium-catalyzed redox reactions are also prevalent. The Ce(IV) ion is a potent oxidant, and its electrochemical regeneration from Ce(III) is a key feature in mediated electrochemical oxidation processes for waste treatment and organic synthesis. soton.ac.ukresearchgate.net The redox potential of the Ce(IV)/Ce(III) couple can be tuned by the choice of ligands and the reaction medium, allowing for controlled and selective oxidations. nih.govsoton.ac.uk For example, cerium(IV) has been used to oxidize thallium(I) with the help of a ruthenium(III) catalyst. tandfonline.com

Mechanistic Studies of Catalytic Cycles

Understanding the intricate mechanisms of cerium-catalyzed reactions is paramount for the rational design of more efficient and selective catalysts. Research in this area focuses on electron transfer processes, the role of surface defects like oxygen vacancies, and the interaction of reactants with the catalyst surface.

The catalytic cycle in many cerium-based systems is fundamentally driven by electron transfer events involving the Ce³⁺/Ce⁴⁺ redox pair. nih.govnih.gov In heterogeneous catalysis on ceria, the formation of oxygen vacancies is a critical step. nih.govacs.org When an oxygen atom is removed from the ceria lattice, two Ce⁴⁺ ions are reduced to Ce³⁺ to maintain charge neutrality, creating localized electrons known as polarons. acs.org These vacancies act as active sites for the adsorption and activation of molecules. nih.govacs.org

The dynamics of these oxygen vacancies, including their formation, diffusion, and annihilation, are crucial to the catalytic process. researchgate.netrsc.org The energy required to form an oxygen vacancy is lower on certain crystal facets, such as the (110) surface, compared to the bulk or the more stable (111) surface, making these facets more reactive. acs.orgresearchgate.net The movement of these vacancies can facilitate the transport of oxygen from the bulk to the surface, enhancing the catalytic activity. rsc.org In some cases, subsurface oxygen vacancies can play a significant role in the catalytic cycle. rsc.org

In homogeneous catalysis, particularly in photoredox systems, electron transfer is initiated by light. nih.govacs.org For instance, a Ce(IV) complex, upon absorbing light, can undergo a ligand-to-metal charge transfer (LMCT), leading to the homolytic cleavage of a Ce(IV)-ligand bond and the generation of a radical species and a Ce(III) complex. nih.govnih.govuni-regensburg.de The Ce(III) species is then reoxidized to Ce(IV) to close the catalytic loop. acs.org

Table 2: Oxygen Vacancy Formation Energies on Ceria Surfaces

| Ceria Surface | Vacancy Formation Energy (eV) | Source(s) |

| Bulk | 2.5 - 3.5 | acs.org |

| (111) surface | ~2.60 | researchgate.net |

| (110) surface | 1.0 - 2.5 | acs.org |

| (100) surface | ~2.27 | researchgate.net |

The initial step in a heterogeneous catalytic reaction is the adsorption of reactants onto the catalyst surface. scirp.org The surface properties of ceria, including its acid-base characteristics and the presence of defects, play a vital role in this process. nih.govresearchgate.net Reactants can adsorb onto Lewis acid sites (Ce⁴⁺ ions) or basic sites (lattice oxygen). nih.gov

Water can have a profound and sometimes complex effect on cerium-catalyzed reactions. acs.org In some cases, water can act as a promoter. For instance, in aldol (B89426) condensation reactions on certain ceria facets, water can help overcome steric hindrance by forming hydrogen bonds, thereby facilitating the rate-limiting C-C coupling step. acs.orgosti.gov

Conversely, water can also act as an inhibitor by competitively adsorbing on active sites, blocking access for the reactants. researchgate.net The specific role of water—whether it promotes or inhibits a reaction—can depend on the specific crystal facets of the ceria catalyst exposed. acs.orgresearchgate.net

Furthermore, water can be a reactant itself. In the water-gas shift reaction, water dissociates on the ceria surface. researchgate.net Studies have shown that highly reduced ceria can effectively split water, a process in which bulk hydroxylation and the specific coordination of oxygen vacancies play a crucial role. acs.org The interaction of water with cerium oxide clusters has been shown to produce H₂, highlighting its importance in reactions relevant to energy science. chemrxiv.org The electron transfer between cerium ions and hydroxyl groups has been identified as a rate-determining step in some reactions. researchgate.net

Environmental Catalysis and Remediation Strategies

Cerium-based materials, often derived from hydrated cerium precursors, have garnered significant attention for their role in environmental catalysis and remediation. Their effectiveness stems from unique redox properties, particularly the facile cycling between Ce³⁺ and Ce⁴⁺ oxidation states, and high oxygen storage capacity. samaterials.comacs.org These characteristics make them potent catalysts for breaking down environmental pollutants and purifying water.

Degradation of Organic Pollutants using Cerium-Based Photocatalysts

Cerium-based photocatalysts are instrumental in the degradation of a wide array of organic pollutants found in wastewater, such as dyes, pharmaceuticals, and phenolic compounds. researchgate.netvtruralwater.org The photocatalytic process utilizes light energy to activate the cerium-based material, which then generates highly reactive oxygen species (ROS) to decompose the pollutants.

The fundamental mechanism involves the generation of electron-hole pairs within the semiconductor material upon light irradiation. nih.gov In cerium-based catalysts, the presence of Ce³⁺/Ce⁴⁺ redox sites and oxygen vacancies in the crystal lattice plays a crucial role. rsc.orgmdpi.com These features can trap photogenerated electrons, which inhibits the rapid recombination of electron-hole pairs, thereby enhancing quantum efficiency. rsc.orgacs.org The trapped electrons react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). nih.gov These ROS are powerful oxidizing agents that attack and break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.net

Research has demonstrated the efficacy of various cerium-based systems. For instance, cerium-doped biochar composites have shown significantly enhanced photocatalytic activity compared to pure cerium dioxide (CeO₂) or biochar alone. nih.gov In one study, a cerium-doped biochar photocatalyst removed almost 100% of rhodamine B dye within 60 minutes under visible light, with a degradation rate constant 97 times higher than that of biochar and 44 times higher than that of CeO₂. nih.gov Similarly, cerium-doped SiO₂/P25 nanocomposites have proven effective in decomposing dyes like Methylene Blue and Reactive Red 4 under visible light. rsc.org The enhanced activity is attributed to the synergistic effect between cerium and the support material, which improves light absorption and charge separation. mdpi.comrsc.org

Table 1: Performance of Cerium-Based Photocatalysts in Organic Pollutant Degradation

Application in Water Treatment Processes

Beyond photocatalysis, cerium compounds, often derived from precursors like cerium chloride hydrate (B1144303), have found significant application in various water treatment processes. samaterials.comresearchgate.net They are effective in removing a wide range of contaminants, including heavy metals, organic compounds, and excess nutrients like phosphorus. vtruralwater.orgresearchgate.net

One major application is as a coagulant for phosphorus removal. mdpi.com Cerium has shown superior performance compared to traditional coagulants such as alum. It can achieve high levels of phosphorus removal (up to 98.9%) at lower dosages and across a wider pH range, which can make the treatment process more efficient and cost-effective. mdpi.com The primary mechanism is the precipitation of highly stable and insoluble cerium phosphate (B84403) (CePO₄). mdpi.com Using cerium-based coagulants also reduces the amount of sludge produced and traps less water in the sludge, decreasing subsequent hauling and drying costs. vtruralwater.org

Cerium-based materials also function as catalysts for breaking down organic pollutants through redox reactions and as adsorbents. vtruralwater.orgresearchgate.net The redox properties of ceria are key to its ability to degrade high-intensity organic compounds in wastewater. researchgate.net Furthermore, cerium oxide nanoparticles can act as antioxidants, neutralizing reactive oxygen species that might otherwise harm the beneficial microorganisms used in biological wastewater treatment. vtruralwater.org Coupling cerium-based catalysts with activators like persulfate has also been shown to be a promising strategy for degrading organic contaminants, leveraging the Ce(III)/Ce(IV) redox cycle to generate sulfate (B86663) radicals. researchgate.net

Catalyst Stability, Reusability, and Regeneration Studies

For any catalytic process to be economically and environmentally viable, the stability, reusability, and potential for regeneration of the catalyst are critical factors. Cerium-based catalysts have been the subject of numerous studies evaluating these characteristics, often demonstrating robust performance over multiple cycles.

The stability of cerium-based catalysts is often linked to the strong interaction between cerium oxide and support materials, as well as its inherent thermal stability. researchgate.netcore.ac.uk For example, in the semi-hydrogenation of phenylacetylene, a palladium catalyst supported on a cerium-based metal-organic framework (Pd@Ce-bptc) showed high stability, with the catalyst's structure remaining unchanged after five consecutive runs. rsc.org

Reusability is a frequently highlighted advantage of cerium-based catalysts. Many studies report only a minor loss of activity after several cycles. For instance, a MnCeOx-modified tea waste biochar catalyst retained 94.52% of its tetracycline (B611298) removal efficiency after five cycles. researchgate.net Similarly, a CeO₂/ZIF-9 composite catalyst used for activating persulfate still achieved 92.9% degradation of methylene blue after four catalytic cycles. researchgate.net This high level of reusability is crucial for practical applications in wastewater treatment. researchgate.net

However, catalyst deactivation can occur, particularly in harsh industrial conditions, such as poisoning by sulfur dioxide (SO₂) in exhaust streams. mdpi.com Research has therefore also focused on catalyst regeneration. For ceria-based catalysts used in diesel particulate filters, regeneration involves the combustion of accumulated soot. Ceria-based catalysts have been shown to lower the temperature required for this soot combustion, reducing the energy needed for filter regeneration. mdpi.comua.es In cases of chemical poisoning, such as by SO₂, thermal treatment can often restore the catalyst's activity. mdpi.com The self-regeneration ability of some ceria-based catalysts is linked to the high density of oxygen vacancy defects, which promotes catalytic activity. core.ac.uk

Table 2: Reusability of Various Cerium-Based Catalysts

Theoretical and Computational Studies of Cerium;tetrahydrate Systems

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure and predicting the reactivity of cerium compounds. These computational tools allow for a detailed understanding of molecular properties and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of cerium complexes. researchgate.netresearchgate.net It is frequently used to predict the ground state geometries and reaction energetics of these systems. DFT calculations have been successfully applied to determine the structures of cerium complexes in different oxidation states (Ce³⁺ and Ce⁴⁺) and to study the thermodynamics of their reactions. researchgate.netresearchgate.net

For instance, DFT has been employed to study the activation energy of electron transfer in cerium complexes, showing good agreement with experimental data from electrochemical impedance spectroscopy. researchgate.net Researchers have also used DFT to calculate the standard redox potentials of various cerium complexes, which align with experimentally observed trends. researchgate.net Furthermore, DFT calculations have been instrumental in understanding the complexation of cerium ions with different ligands by examining molecular orbital energy levels and thermodynamics. researchgate.net In one study, DFT was used to optimize the structures of various cerium complexes and calculate the Ce⁴⁺/Ce³⁺ redox potentials. researchgate.net

However, it is noted that the accuracy of DFT calculations can be sensitive to the choice of basis sets, particularly for the cerium ion. researchgate.net Despite this, DFT remains a valuable method for predicting and correlating experimental redox potentials for cerium complexes. researchgate.net

Semiempirical Quantum Chemical Models for Lanthanide Complexes

Semiempirical quantum chemical models provide a computationally less expensive alternative to ab initio methods like DFT, making them suitable for studying large lanthanide complexes. plos.orgacs.orgnih.gov The Recife Model 1 (RM1) is a notable semiempirical model that has been specifically parameterized for trivalent lanthanide cations, including cerium(III). plos.orgnih.gov

The RM1 model for lanthanides considers the [Xe]4fⁿ electronic configuration as the core, with three valence electrons in a set of 5d, 6s, and 6p orbitals. plos.orgnih.gov This model has demonstrated greater accuracy in predicting the geometries of lanthanide complexes compared to earlier "Sparkle" models, especially when the coordinating atoms are not limited to oxygen or nitrogen. plos.orgacs.org The accuracy of the RM1 model for Ce(III) is on the order of 0.08 Å for lanthanide-ligand atom distances, which represents an error of about 3%. plos.orgnih.gov

While Sparkle models (Sparkle/RM1, Sparkle/PM7, etc.) are still considered effective for complexes with Ln-O or Ln-N coordination, the RM1 model is superior for other types of coordination. plos.orgacs.org The development of these semiempirical models has been crucial for accurately predicting the geometries of a wide range of lanthanide complexes, which is essential for understanding their chemical and physical properties. acs.orgplos.orgrsc.org

| Model | Average Unsigned Error (Ce-L distance) | Key Features |

| RM1 | ~0.08 Å plos.orgnih.gov | More accurate for diverse coordination environments beyond just oxygen and nitrogen. plos.orgacs.org |

| Sparkle/RM1 | 0.074 Å rsc.org | Particularly accurate for predicting lanthanide cation-coordinating atom distances, suitable for luminescent complex design. rsc.org |

Molecular Dynamics (MD) Simulations of Hydrated Cerium Ions and Complexes

One approach is the quantum mechanical charge field (QMCF) molecular dynamics, which treats the first and second hydration spheres with quantum mechanics. acs.orgnih.govresearchgate.net This method avoids the need for constructing complex solute-solvent potentials. acs.org QMCF-MD simulations of the Ce³⁺ ion in aqueous solution have shown that the ion is surrounded by approximately 9.1 water molecules in its first hydration shell. nih.gov The simulations revealed well-defined first and second hydration spheres with maxima at 2.61 Å and 4.95 Å, respectively. nih.gov

MD simulations have also been employed to analyze the effect of cerium ions on the structure and transport properties of polymer electrolyte membranes (PEMs). fcdic.jp These studies have shown that at low water content, the addition of a small amount of cerium ions can enhance the connectivity of water clusters, thereby improving proton diffusion. fcdic.jp However, at high water content, the presence of cerium ions can hinder proton transport. fcdic.jp

Modeling of Cerium Redox Processes and Ligand Exchange Kinetics

The redox behavior of the Ce³⁺/Ce⁴⁺ couple is a key aspect of its chemistry and has been the subject of extensive modeling studies. acs.orgnih.govanl.gov Understanding the mechanism of charge transfer and the kinetics of ligand exchange is crucial for applications such as redox flow batteries. anl.govresearchgate.net

Experimental and computational studies have revealed that a structural change occurs in the first coordination shell of cerium upon redox reaction, indicating an inner-sphere ligand exchange mechanism. acs.orgnih.govanl.gov Specifically, in sulfuric acid, Ce³⁺ is coordinated by nine water molecules, whereas Ce⁴⁺ complexes with sulfate (B86663) or bisulfate ions. acs.orgnih.gov

A two-step mechanism has been proposed for the Ce³⁺/Ce⁴⁺ charge transfer in sulfuric acid. This involves a chemical step where Ce⁴⁺ exchanges bisulfate anions with water, followed by a rate-determining electron transfer step that adheres to Marcus theory. acs.orgnih.gov This CE (Chemical-Electron transfer) mechanism successfully explains the observed asymmetry in the charge transfer and the shift in redox potential with changing acid concentration. acs.orgnih.gov The electrolyte composition has been identified as the most influential factor affecting both the kinetic and thermodynamic performance of the Ce³⁺/Ce⁴⁺ redox reaction. anl.gov

| Process | Key Findings | Computational Methods |

| Cerium Redox | Inner-sphere structural change between Ce³⁺ and Ce⁴⁺. acs.orgnih.govanl.gov The electrolyte significantly influences redox kinetics and thermodynamics. anl.gov | DFT, EXAFS acs.orgnih.gov |

| Ligand Exchange | A two-step CE mechanism (Chemical step followed by Electron transfer) is proposed in sulfuric acid. acs.orgnih.gov | DFT, Kinetic Measurements acs.orgnih.gov |

Prediction of Structural Features and Stability of Cerium Hydrate (B1144303) Complexes

Computational methods are instrumental in predicting the structural features and stability of cerium hydrate complexes. osti.govnih.govresearchgate.net These predictions are vital for understanding the behavior of cerium ions in aqueous environments and for designing new cerium-based materials.

DFT calculations have been used to predict the Gibbs free energy of [Ce(H₂O)ₓ]³⁺ and [Ce(H₂O)ₓ]⁴⁺ structures with varying numbers of water molecules in the first coordination shell. osti.gov For Ce³⁺, the most stable species in various acidic electrolytes is predicted to be [Ce(H₂O)₉]³⁺. osti.gov In the case of Ce⁴⁺, DFT predicts complexation with anions in most acids, with the specific structure depending on the anion present. osti.gov For example, the weighted average Ce-O distances from DFT for different Ce⁴⁺ complexes in sulfuric acid are all within 0.05 Å of the experimental EXAFS value. osti.gov

Machine learning models, combined with DFT, have also been employed to explore the stable structures of cerium oxide nanoclusters. nih.govresearchgate.net By using a high-dimensional neural network potential, researchers have been able to identify the global minimum structures of cerium oxide clusters and their reduced and oxidized states. nih.govresearchgate.net These studies have revealed that small cerium oxide clusters often adopt pyramid-like structures and that the average Ce-O bond lengths in these nanoclusters are shorter than in the bulk crystal structure. nih.gov

| Cerium Species | Predicted Coordination/Structure | Method |

| [Ce(H₂O)ₓ]³⁺ | Most stable as [Ce(H₂O)₉]³⁺ in acidic solutions. osti.gov | DFT osti.gov |

| [Ce(H₂O)ₓ]⁴⁺ | Complexes with anions in most acids; structure varies with the anion. osti.gov | DFT osti.gov |

| Ce₁₄Oₓ Nanoclusters | Adopt pyramid-like structures. nih.govresearchgate.net | Machine Learning + DFT nih.govresearchgate.net |

Crystal Growth Mechanisms and Engineering of Cerium;tetrahydrate Materials

Investigation of Crystal Nucleation and Growth Processes

The formation of crystalline cerium materials from a solution phase is a complex process initiated by nucleation, the first step in the formation of a new thermodynamic phase, followed by crystal growth. Research into the precipitation kinetics of cerium oxalate (B1200264), a related cerium compound, provides valuable insights into these mechanisms. The study of cerium oxalate serves as a proxy for understanding the behavior of other cerium salts, including the tetrahydrate form, during crystallization. xml-journal.net

The nucleation of cerium oxalate has been observed to occur through two distinct pathways: homogeneous and heterogeneous nucleation. xml-journal.net Homogeneous nucleation takes place in a supersaturated solution without the influence of foreign particles, while heterogeneous nucleation is initiated on the surface of impurities or other existing interfaces. xml-journal.net The rate of nucleation is a critical parameter that dictates the number and initial size of the crystals formed.

Following nucleation, crystal growth proceeds as solute molecules are incorporated into the crystal lattice. The rate of crystal growth for cerium oxalate has been found to be predominantly governed by the interface reaction process. xml-journal.net This indicates that the rate-limiting step is the incorporation of cerium and oxalate ions into the crystal structure at the solid-liquid interface, rather than the diffusion of these ions through the solution.

Furthermore, advanced techniques like sonocrystallization, which involves the application of ultrasound during crystallization, have been shown to influence nucleation and growth. chemrxiv.org Ultrasound can induce cavitation, leading to localized high pressures and temperatures, which can promote nucleation and affect the subsequent growth, often resulting in smaller and more uniform crystals. chemrxiv.org The use of stabilizers, such as starch, can also play a role by separating the nucleation and growth stages to prevent secondary nucleation and aggregation of nanoparticles. acs.org

Influence of Crystallization Conditions on Morphology and Size Control

The morphology and size of cerium-based crystals are not solely determined by the intrinsic crystal structure but are profoundly influenced by the conditions under which crystallization occurs. Control over these parameters is a key strategy for engineering materials with specific properties.

Temperature: Temperature plays a crucial role in both nucleation and crystal growth rates. Higher temperatures generally increase the solubility of precursors, which can affect the level of supersaturation. In the synthesis of ceria (CeO₂) nanoparticles, it has been observed that an increase in calcination temperature leads to a larger crystal size and enhanced crystallinity. mdpi.com Similarly, in hydrothermal synthesis of CeO₂:Sm³⁺ nanophosphors, nanorods were obtained at 100 °C, while highly crystalline nanocubes formed at a higher temperature of 180 °C. researchgate.net

Supersaturation: The level of supersaturation, which is the driving force for crystallization, significantly impacts the final crystal morphology. High initial supersaturation tends to favor rapid nucleation, leading to a larger number of smaller crystals. Conversely, lower supersaturation levels promote slower growth on existing nuclei, often resulting in larger, more well-defined crystals. whiterose.ac.uk For instance, in the cooling crystallization of β-L-glutamic acid, lower initial supersaturation led to plate-like or short rod-like crystals, while higher supersaturation produced long rod-like or needle-like crystals. whiterose.ac.uk

Precursor and Solvent Effects: The choice of cerium precursor and the solvent system can dramatically alter the crystal morphology. For example, when synthesizing cerium oxide carbonate hydrate (B1144303), using cerium nitrate (B79036) as a precursor resulted in large particles through homogeneous nucleation, whereas cerium chloride promoted the formation of films via heterogeneous nucleation. researchgate.net The solvent can also influence the shape of the crystals. In the solvothermal synthesis of CeO₂ particles, different solvents led to variations in particle size and agglomeration, with ethanol (B145695) being effective in mitigating hard agglomerates. researchgate.net

pH of the Solution: The pH of the crystallization medium affects the speciation of cerium ions and other components in the solution, thereby influencing the crystal growth process. In the solvothermal synthesis of CeO₂ in ethanol, the morphology of the crystal particles changed with varying pH values. researchgate.net At an alkaline pH, both quadrangular and symmetrically hexagonal particles were observed, while at a more acidic pH, the quadrangular particles disappeared in favor of unsymmetrical hexagons. researchgate.net

Additives and Templates: The presence of additives, such as polymers or surfactants, can be used to control crystal growth and morphology. Polyvinylpyrrolidone (B124986) (PVP), for instance, has been used as a template to prepare hexagonal sheet cerium carbonate crystals. nih.gov Density functional theory (DFT) simulations have shown that the ketone group in PVP can bind to Ce³⁺ ions, providing heterogeneous nucleation sites and influencing the growth of specific crystal planes. nih.gov

Hydrothermal/Solvothermal Conditions: Hydrothermal and solvothermal methods, which involve crystallization from a heated solvent under pressure, offer excellent control over crystal morphology. By adjusting parameters such as temperature, pressure, and reaction time, various nanostructures of ceria, including nanorods, nanocubes, and nanospheres, have been synthesized. researchgate.netcambridge.org Supercritical hydrothermal treatment with carboxylic acids has also been shown to promote particle growth and alter the shape of CeO₂ particles from octahedral to ellipsoidal. rsc.orgrsc.org

The following table summarizes the influence of various crystallization conditions on the morphology and size of cerium-based materials based on research findings:

| Crystallization Condition | Effect on Morphology and Size | Reference |

| Temperature | Higher temperature can lead to larger crystal size and increased crystallinity. Different morphologies can be obtained at different temperatures. | mdpi.comresearchgate.net |

| Supersaturation | Low supersaturation favors larger, well-defined crystals, while high supersaturation leads to smaller, more numerous crystals with potentially elongated shapes. | whiterose.ac.uk |

| Precursor | The choice of cerium salt (e.g., nitrate vs. chloride) can determine the nucleation pathway (homogeneous vs. heterogeneous) and resulting particle or film formation. | researchgate.net |

| Solvent | The solvent system can influence particle size, agglomeration, and crystal shape. | researchgate.net |

| pH | The acidity or alkalinity of the solution can alter the final crystal morphology. | researchgate.net |

| Additives/Templates | Polymers like PVP can act as templates, directing the growth of specific crystal habits. | nih.gov |

| Hydrothermal/Solvothermal Parameters | Temperature, pressure, and time in these methods provide fine control over the synthesis of various nanostructures. | researchgate.netcambridge.org |

Strategies for Tailoring Crystal Habit and Defect Structures

The external shape of a crystal, known as its habit, and the presence of internal defects are critical material properties that can be intentionally engineered. For cerium-based materials, tailoring these features is essential for optimizing their performance in applications such as catalysis and optics.

Controlling Crystal Habit:

The crystal habit is determined by the relative growth rates of different crystallographic faces. Strategies to tailor the crystal habit often involve modifying these growth rates through various means:

Solvent Effects: The solvent can influence the crystal habit by altering the solvation of different crystal faces, which in turn affects the attachment energy of growth units. The choice of solvent in solvothermal synthesis has been demonstrated to affect the morphology of CeO₂ particles. researchgate.net

pH Adjustment: The pH of the crystallization medium can change the surface charge of different crystal faces, influencing the adsorption of ions and molecules and thereby modifying the crystal habit. Research on CeO₂ synthesis has shown that varying the pH leads to different crystal shapes. researchgate.net

Supersaturation Control: The degree of supersaturation can influence which crystal faces are most stable and therefore dominate the final morphology. Slower growth at low supersaturation often leads to more equilibrium-like shapes, while high supersaturation can result in kinetically controlled, often more complex or elongated, habits. whiterose.ac.uk

Engineering Defect Structures:

Defect structures, such as vacancies, interstitials, and dislocations, can have a profound impact on the electronic and chemical properties of cerium materials. Strategies for introducing and controlling defects include:

Doping: Introducing foreign ions (dopants) into the cerium crystal lattice is a common method for creating defects. For instance, doping ceria with gadolinia (GDC) or palladium can introduce oxygen vacancies and strain into the lattice, which can enhance ionic conductivity and catalytic activity. researchgate.netcolumbia.edu Increasing the concentration of cerium ions as a dopant in Al₂O₃/YAG eutectics has been shown to cause an increase in the structure parameters and their deviation. researchgate.net

Control of Stoichiometry: For compounds like cerium oxide, which can exist in non-stoichiometric forms (CeO₂-x), controlling the oxygen partial pressure during synthesis and processing can be used to create a desired concentration of oxygen vacancies. The presence of Ce³⁺ alongside Ce⁴⁺ is directly related to the formation of these vacancies. mdpi.com

Mechanical and Thermal Treatments: Post-synthesis treatments such as milling, annealing, and quenching can introduce or modify defect structures. For example, calcination temperature has a significant effect on the crystal size and specific surface area of CeO₂ nanoparticles. mdpi.com

Sonocrystallization: The application of ultrasound during crystallization can create defects due to the rapid collapse of cavitation bubbles. chemrxiv.org

The following table summarizes various strategies for tailoring the crystal habit and defect structures in cerium-based materials:

| Strategy | Targeted Property | Mechanism | Reference |

| Capping Agents/Additives | Crystal Habit | Selective adsorption on crystal faces, modifying relative growth rates. | nih.gov |

| Solvent and pH Control | Crystal Habit | Altering solvation and surface charge of crystal faces. | researchgate.net |

| Supersaturation Control | Crystal Habit | Influencing the thermodynamic vs. kinetic control of crystal growth. | whiterose.ac.uk |

| Doping | Defect Structure | Introduction of foreign ions creates vacancies and lattice strain. | researchgate.netcolumbia.eduresearchgate.net |

| High-Entropy Oxide Strategy | Defect Structure | Incorporation of multiple cations to enhance defect concentration. | acs.org |

| Control of Stoichiometry | Defect Structure | Creating non-stoichiometric compounds with inherent vacancies. | mdpi.com |

| Thermal Treatment | Defect Structure & Size | Annealing can reduce some defects while promoting grain growth and potentially creating others. | mdpi.com |

| Sonocrystallization | Defect Structure | Cavitation-induced defects. | chemrxiv.org |

Interplay between Solution Chemistry and Solid-State Growth

The final properties of a crystalline material are a direct consequence of the intricate interplay between the chemical environment of the solution phase and the processes occurring at the solid-state growth front. For cerium-based materials, understanding this relationship is fundamental to achieving precise control over their synthesis.

Influence of Solution Chemistry on Nucleation and Growth:

The composition of the solution phase dictates the availability of growth units and influences the thermodynamics and kinetics of crystallization. Key aspects of solution chemistry include:

Precursor Chemistry: The nature of the cerium precursor (e.g., nitrate, chloride, or an organometallic complex) and the counter-ions present in the solution can significantly affect the nucleation pathway. For instance, using cerium nitrate as a starting material can lead to homogeneous nucleation and the formation of large particles, while cerium chloride can promote heterogeneous nucleation and film growth. researchgate.net

Complexation: The formation of cerium complexes in the solution can control the concentration of free cerium ions, thereby regulating the supersaturation level. In the Pechini sol-gel method, the complexation of cerium ions with citric acid plays a crucial role in the formation of a stable precursor gel, which then influences the microstructure of the final ceramic oxide. researchgate.net Similarly, the use of carboxylic acids in supercritical hydrothermal treatment leads to the formation of cerium carboxylate complexes that act as intermediates in a dissolution-reprecipitation process, promoting particle growth. rsc.org

pH and Ionic Strength: The pH of the solution affects the hydrolysis and condensation of cerium species, which are fundamental steps in the formation of cerium oxides and hydroxides. The ionic strength of the solution can also influence the activity of the ions and the stability of colloidal intermediates.

Additives and Stabilizers: The presence of polymers, surfactants, or other additives in the solution can modify the solid-liquid interface. These molecules can act as templates, capping agents, or stabilizers, directly influencing the growth of specific crystal faces and preventing particle aggregation. acs.orgnih.gov

Solid-State Transformations and Growth:

Once nuclei are formed, their growth into larger crystals is governed by processes at the solid-liquid interface. The solution chemistry continues to play a vital role in these solid-state growth mechanisms:

Interface Kinetics: The rate of crystal growth can be limited by the diffusion of growth units to the crystal surface or by the kinetics of their incorporation into the crystal lattice. Studies on cerium oxalate have shown that the crystal growth is dominated by the interface reaction process, highlighting the importance of the surface chemistry. xml-journal.net

Phase Transformations: In some cases, an initially formed metastable phase may transform into a more stable one during the crystallization process. The solution chemistry can influence the kinetics of this transformation. For example, in the hydrothermal synthesis of cerium hydroxycarbonates, an orthorhombic phase can form prior to a hexagonal phase as the temperature increases. researchgate.net

Ostwald Ripening: In a polydisperse system of crystals, smaller particles may dissolve and redeposit onto larger ones, a process known as Ostwald ripening. The solution chemistry, by affecting solubility and diffusion rates, can control the extent of this phenomenon, thereby influencing the final particle size distribution.

Two-Phase Synthesis: In systems involving two immiscible liquid phases, the interface between the two phases provides a unique environment for crystal nucleation and growth. The synthesis of CexLa1-xCO3OH nanoarchitectures at a water-toluene interface demonstrates how the distribution of reactants and products between the two phases can be exploited to control the final morphology. ulaval.ca

The intricate dance between the chemical species in solution and the evolving solid crystal is a defining feature of crystallization. A deep understanding of this interplay is paramount for the rational design and synthesis of cerium tetrahydrate and other cerium-based materials with tailored properties for advanced applications.

Applications in Advanced Materials Science and Engineering

Integration of Hydrated Cerium Compounds into Nanostructured Materials

The synthesis of nanostructured materials, particularly cerium oxide nanoparticles (nanoceria), frequently employs hydrated cerium compounds as precursors. The choice of precursor and synthesis method significantly influences the physicochemical properties of the resulting nanoparticles, such as size, morphology, and catalytic activity. nih.gov

Hydrated cerium salts like cerium nitrate (B79036) hexahydrate and cerium chloride heptahydrate are commonly used in various synthesis techniques. nih.gov Methods such as precipitation, hydrothermal synthesis, and microemulsion are widely adopted. nih.govmdpi.com For instance, the precipitation method using cerium nitrate hexahydrate has been shown to produce spherical nanoparticles with sizes ranging from 3 to 27 nm. nih.gov The final properties of these nanoparticles are highly dependent on synthesis conditions. Parameters such as pH, temperature, reaction time, the presence of capping agents, and subsequent thermal treatments are crucial in controlling the particle size and degree of agglomeration. nih.govresearchgate.net

In hydrothermal synthesis, hydrated metal salts undergo hydration followed by dehydration and crystallization at elevated temperatures and pressures. researchgate.net This method allows for the tailoring of nanoparticle size and morphology by adjusting process parameters. For example, using cerium(III) nitrate hexahydrate in a hydrothermal process can yield cerium oxide nanoparticles with unique rice grain-like morphologies. researchgate.net The use of additives like urea (B33335) can further influence crystallite size, which has been observed to decrease with increasing urea concentration. bohrium.com

The table below summarizes the influence of different hydrated precursors and synthesis methods on the characteristics of the resulting cerium oxide nanostructures.

| Precursor | Synthesis Method | Key Parameters | Resulting Nanostructure | Size Range | Reference(s) |

| Cerium Nitrate Hexahydrate | Precipitation | pH, Capping Agents | Spherical Nanoparticles | 3–27 nm | nih.gov |

| Cerium Nitrate Hexahydrate | Hydrothermal | Temperature, Urea Concentration | Rice Grain-like Nanoparticles | 15–24 nm | researchgate.net |

| Cerium Chloride Heptahydrate | Precipitation | Temperature, Surfactants | Spherical Nanoparticles | Not specified | nih.gov |

| Cerium(III) Nitrate | Hydrothermal | Temperature (180°C), Urea | Angular, Cubic, or Octahedral | 10–25 nm | bohrium.com |

Cerium;tetrahydrate as Precursors for Functional Ceramics and Oxides